![molecular formula C16H21N B14213100 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole CAS No. 828252-60-4](/img/structure/B14213100.png)
1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole is a compound belonging to the indole family, characterized by its unique structure that includes a hexahydroindole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylethylamine with cyclohexanone in the presence of an acid catalyst, followed by cyclization to form the hexahydroindole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the indole ring using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
1-Phenylethylamine: Shares the phenylethylamine moiety but lacks the hexahydroindole ring.
2,3,5,6,7,7a-Hexahydro-1H-indole: Similar ring structure but without the phenylethyl substituent.
Uniqueness: 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole is unique due to its combined structural features, which confer distinct chemical and biological properties. Its specific arrangement allows for unique interactions with biological targets, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
828252-60-4 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1-[(1S)-1-phenylethyl]-2,3,5,6,7,7a-hexahydroindole |
InChI |
InChI=1S/C16H21N/c1-13(14-7-3-2-4-8-14)17-12-11-15-9-5-6-10-16(15)17/h2-4,7-9,13,16H,5-6,10-12H2,1H3/t13-,16?/m0/s1 |
Clé InChI |
DDSVKGFQOKCULJ-KNVGNIICSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CCC3=CCCCC32 |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC3=CCCCC32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
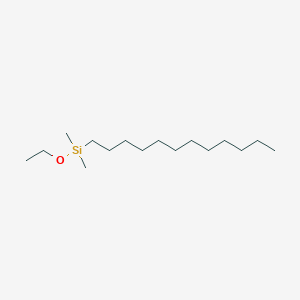
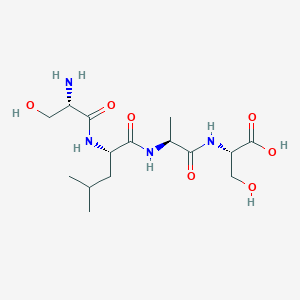
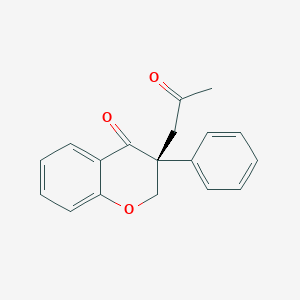
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
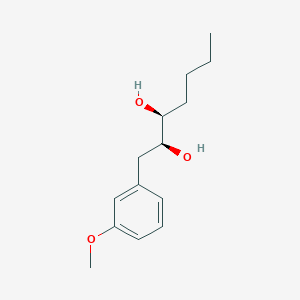

![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
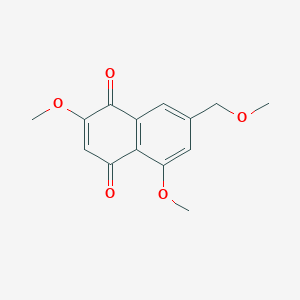

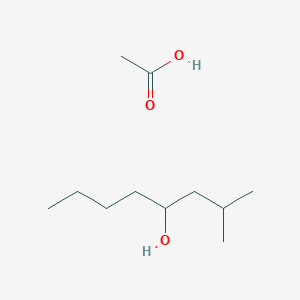
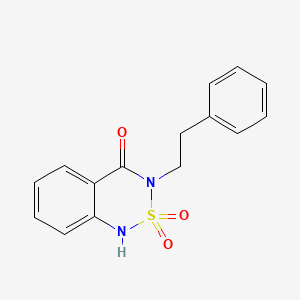
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
